N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide
Description
N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a 3-ethylphenoxy group attached to the acetamide moiety
Properties
IUPAC Name |
N-benzhydryl-2-(3-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-18-10-9-15-21(16-18)26-17-22(25)24-23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,23H,2,17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPMVZVFGSQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide typically involves the following steps:
Formation of the 3-ethylphenoxyacetic acid: This can be achieved by reacting 3-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to the acyl chloride: The 3-ethylphenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation reaction: The acyl chloride is reacted with diphenylmethylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide can be compared with other similar compounds such as:
N-(diphenylmethyl)-2-(4-ethylphenoxy)acetamide: Similar structure but with a different position of the ethyl group.
N-(diphenylmethyl)-2-(3-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(diphenylmethyl)-2-(3-phenoxy)acetamide: Lacks the ethyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
